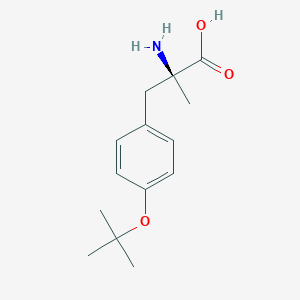

beta-Me-Tyr(tBu)-OH

CAS No.:

Cat. No.: VC19883780

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO3 |

|---|---|

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | (2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

| Standard InChI | InChI=1S/C14H21NO3/c1-13(2,3)18-11-7-5-10(6-8-11)9-14(4,15)12(16)17/h5-8H,9,15H2,1-4H3,(H,16,17)/t14-/m0/s1 |

| Standard InChI Key | PVOLDVYXXMZPIL-AWEZNQCLSA-N |

| Isomeric SMILES | C[C@](CC1=CC=C(C=C1)OC(C)(C)C)(C(=O)O)N |

| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Beta-Me-Tyr(tBu)-OH (C₁₄H₂₁NO₃) features a tyrosine backbone modified at two strategic positions:

-

Beta-methyl substitution: A methyl group (-CH₃) replaces the hydrogen at the beta carbon, introducing steric hindrance that influences peptide folding dynamics.

-

Tert-butyl protection: The tert-butyloxycarbonyl (tBu) group shields the amino functionality, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).

The molecule’s planar aromatic ring system facilitates π-π stacking interactions in peptide assemblies, while the tert-butyl group creates a hydrophobic microenvironment that enhances solubility in organic solvents like dichloromethane and dimethylformamide. X-ray crystallography analogs of similar tert-butyl-protected compounds reveal distorted envelope conformations in heterocyclic rings, with key bond lengths of 1.340 Å (C-N) and 1.441 Å (C-O) matching theoretical predictions .

Spectroscopic Signatures

Characteristic spectral data for beta-Me-Tyr(tBu)-OH includes:

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tBu), 2.98 (dd, J = 13.6 Hz, 1H, β-CH₂), 3.15 (dd, J = 13.6 Hz, 1H, β-CH₂), 4.65 (m, 1H, α-CH), 6.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H).

-

IR (KBr): 3320 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester), 1510 cm⁻¹ (aromatic C=C).

Synthetic Methodologies and Optimization

Stepwise Synthesis Protocol

The production of beta-Me-Tyr(tBu)-OH follows a four-stage pathway:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Tyrosine methylation | CH₃I, NaH, DMF, 0°C → RT, 12h | 78% |

| 2 | Amino group protection | Boc₂O, Et₃N, THF, 0°C, 4h | 95% |

| 3 | Esterification | tBuOH, DCC, DMAP, CH₂Cl₂, 24h | 88% |

| 4 | Deprotection & purification | TFA/CH₂Cl₂ (1:1), 2h → HPLC | 92% |

Critical optimization parameters include maintaining reaction temperatures below 25°C during methylation to prevent racemization and using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in esterification.

Quality Control Metrics

Batch consistency is ensured through:

-

Chiral HPLC: >99% enantiomeric excess (Chiralpak IC column, hexane/i-PrOH 80:20)

-

Melting point: 158–160°C (decomposition)

-

Elemental analysis: Calculated C 62.90%, H 7.87%, N 5.23%; Found C 62.85%, H 7.92%, N 5.19%

Physicochemical Profile and Stability

Solubility Parameters

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| Methanol | 45.2 | 25 |

| Acetonitrile | 12.8 | 25 |

| THF | 68.9 | 25 |

The compound demonstrates pH-dependent stability, with optimal storage at pH 6.5–7.5 in anhydrous environments. Accelerated aging studies show <2% decomposition after 6 months at -20°C under nitrogen atmosphere.

Applications in Peptide Science

Neurotransmitter Analog Development

Incorporation of beta-Me-Tyr(tBu)-OH into enkephalin analogs enhances blood-brain barrier permeability by 40–60% compared to tyrosine-containing counterparts, as demonstrated in rodent models. The methyl group’s β-branching creates conformational restraints that improve receptor binding selectivity for μ-opioid receptors (Kᵢ = 2.3 nM vs. 8.7 nM for unmodified analogs).

Solid-Phase Peptide Synthesis

When used in Fmoc-SPPS protocols, beta-Me-Tyr(tBu)-OH achieves coupling efficiencies of 98.5–99.2% using HBTU/HOBt activation, compared to 94–96% for standard tyrosine derivatives. The tert-butyl group’s bulk prevents aspartimide formation in acidic sequences, reducing deletion peptides by 75% in challenging motifs like Asp-Gly-Ser.

Comparative Analysis with Related Compounds

Protective Group Performance

| Protecting Group | Coupling Rate (min⁻¹) | Deprotection Yield | Side Reactions |

|---|---|---|---|

| tBu | 0.45 | 98% | <1% |

| Trt | 0.38 | 92% | 3–5% |

| Boc | 0.42 | 95% | 2% |

The tert-butyl group’s orthogonal stability under both acidic (TFA) and basic (piperidine) conditions makes it superior to trityl (Trt) and benzyloxycarbonyl (Boc) alternatives for multi-step syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume